Product packaging for 1-(3-Phenylpropyl)-3-methylpiperazine(Cat. No.:)

1-(3-Phenylpropyl)-3-methylpiperazine

Cat. No.: B8622319
M. Wt: 218.34 g/mol
InChI Key: PGVPSBVPGIEISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenylpropyl)-3-methylpiperazine is a piperazine-based chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Piperazine derivatives are established as crucial building blocks for the synthesis of a wide range of bioactive molecules . Specifically, the 3-phenylpropyl chain attached to the piperazine nitrogen is a structural feature found in compounds studied for their interactions with the central nervous system . Piperazine scaffolds are commonly investigated for their potential as ligands for various neuromodulatory receptors . Research indicates that such structures can be designed to target histamine H3 receptors and sigma-1 receptors, making them valuable tools for exploring new therapeutic pathways for neurological disorders . The structural motif of a methyl group on the piperazine ring can influence the compound's binding affinity and selectivity, which is a key area of structure-activity relationship (SAR) studies . As a specialist supplier, we provide this chemical for use in drug discovery programs and biochemical research. This product is for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material according to their institution's safety guidelines for laboratory chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2 B8622319 1-(3-Phenylpropyl)-3-methylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-methyl-1-(3-phenylpropyl)piperazine

InChI

InChI=1S/C14H22N2/c1-13-12-16(11-9-15-13)10-5-8-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3

InChI Key

PGVPSBVPGIEISQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)CCCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 3 Phenylpropyl 3 Methylpiperazine and Its Analogues

General Synthetic Strategies for Piperazine (B1678402) Ring Systems

The construction and functionalization of the piperazine core can be achieved through several established and innovative chemical strategies. These methods provide the foundation for accessing a wide array of substituted piperazine derivatives.

Cyclization Reactions from Linear Precursors

The de novo synthesis of the piperazine ring often involves the cyclization of acyclic diamine precursors. researchgate.net This approach is crucial for creating piperazines with specific substitution patterns on the carbon atoms of the ring.

A variety of cyclization methods have been developed:

Reductive Cyclization of Dioximes : A general method involves the sequential double Michael addition of nitrosoalkenes to primary amines, forming bis(oximinoalkyl)amines. These intermediates then undergo a stereoselective catalytic reductive cyclization to yield piperazines. nih.gov

Palladium-Catalyzed Cyclization : Palladium catalysts can be used for the modular synthesis of highly substituted piperazines by coupling a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.org

Dieckmann Cyclization : This intramolecular condensation reaction can be used to form piperazine-2,5-diones from linear precursors of the type CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph. epa.gov

Annulation from 1,2-Diamines : Chiral 1,2-diamines can be used to construct 2,3-substituted piperazines through an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure. nih.gov

Ring-Opening Cyclization : Highly substituted piperazines can be synthesized stereoselectively through a one-pot, three-component reaction involving the ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates. acs.org

Table 1: Overview of Piperazine Ring Cyclization Strategies

Cyclization Method Precursors Key Features
Reductive Cyclization Primary amines and nitrosoalkenes Forms bis(oximinoalkyl)amine intermediate; stereoselective. nih.gov
Pd-Catalyzed Annulation Propargyl units and diamines Modular synthesis; high regio- and stereocontrol. organic-chemistry.org
Dieckmann Cyclization Acyclic diester-amine chains Forms piperazine-2,5-diones via intramolecular condensation. epa.gov
Aza-Michael/SN2 Cascade 1,2-diamines and α,β-unsaturated esters Route to optically pure 2,3-substituted piperazines. nih.gov

Alkylation Approaches for N-Substitution in Piperazine Derivatives

Once the piperazine ring is formed, substitution at the nitrogen atoms is a common and critical step. The two secondary amine groups in unsubstituted piperazine are nucleophilic and can be functionalized through various alkylation techniques.

Key methods for N-alkylation include:

Nucleophilic Substitution : This is a direct approach involving the reaction of piperazine with alkylating agents like alkyl halides or sulfonates. ambeed.commdpi.com To favor mono-alkylation, a large excess of piperazine is often used. acs.org The reaction can also be performed with alkene oxides, such as ethylene (B1197577) oxide, to introduce hydroxyalkyl substituents. acs.org

Reductive Amination : This method involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). mdpi.comnih.gov This approach is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts that can occur with alkyl halides. researchgate.net

Reduction of Carboxyamides : N-acylpiperazines can be reduced to the corresponding N-alkylpiperazines, providing another route to these derivatives. mdpi.com

Application of Protecting Group Chemistry in Selective Mono-alkylation

A significant challenge in the synthesis of asymmetrically disubstituted piperazines is controlling the reactivity of the two nitrogen atoms to achieve selective mono-alkylation. nih.gov If one equivalent of an alkylating agent is reacted with piperazine, a mixture of the starting material, the mono-alkylated product, and the di-alkylated product is often obtained.

Protecting group chemistry offers a robust solution to this problem. organic-chemistry.org The strategy involves temporarily "blocking" one of the amine functionalities, allowing the other to react selectively. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose. researchgate.net

The typical sequence is as follows:

Protection : Piperazine is reacted with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). By carefully controlling the stoichiometry, 1-Boc-piperazine can be synthesized as the major product. The Boc-protected amine is converted into a carbamate, which is significantly less nucleophilic. researchgate.netorganic-chemistry.org

Alkylation : The free, unprotected secondary amine of 1-Boc-piperazine can then undergo alkylation via nucleophilic substitution or reductive amination. researchgate.net

Deprotection : The Boc group is subsequently removed, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to reveal the second secondary amine, yielding the desired mono-substituted piperazine. mdpi.comchemicalbook.com

This orthogonal protection strategy allows for the sequential and controlled introduction of two different substituents onto the piperazine scaffold. organic-chemistry.org

Specific Synthetic Routes for 1-(3-Phenylpropyl)-3-methylpiperazine and its Direct Derivatives

The general principles of piperazine synthesis are applied to create specific molecules like this compound and its derivatives.

Formation of 1-(3-Phenylpropyl)-3-methyl-4-(3-methyl-2-furoyl)piperazine Hydrochloride

The synthesis of 1-(3-Phenylpropyl)-3-methyl-4-(3-methyl-2-furoyl)piperazine hydrochloride demonstrates a direct functionalization of the pre-formed this compound core. This reaction is an N-acylation, where the remaining secondary amine on the piperazine ring acts as a nucleophile.

The specific reported synthesis involves reacting this compound with 3-methyl-2-furoyl chloride in benzene. prepchem.com This is a standard Schotten-Baumann type reaction, where an acyl chloride reacts with an amine to form an amide bond. The final product is isolated as a hydrochloride salt.

Table 2: Synthesis of 1-(3-Phenylpropyl)-3-methyl-4-(3-methyl-2-furoyl)piperazine Hydrochloride

Reactant 1 Reactant 2 Solvent Product

Synthetic Pathways to N-Substituted 3-Methyl-4-(3-hydroxyphenyl)piperazine Analogues

The synthesis of analogues based on a substituted hydroxyphenylpiperazine core showcases methods for introducing aryl groups and subsequent N-functionalization. While specific routes for 3-methyl-4-(3-hydroxyphenyl)piperazine were not detailed in the provided context, general pathways for N-substituted 4-(4-hydroxyphenyl)piperazine analogues are well-established and applicable.

These syntheses typically begin with a precursor like 4-piperazin-1-yl phenol (B47542). The free secondary amine of this intermediate can then be acylated to introduce a variety of substituents. Two common pathways for this transformation are:

Reaction with Acyl Chlorides : 4-Piperazin-1-yl phenol can be reacted with a suitable benzoyl chloride derivative in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). nih.gov

Amide Coupling with Carboxylic Acids : Alternatively, a benzoic acid derivative can be activated with a peptide coupling reagent, such as HBTU (N,N,N',N'‐tetramethyl‐O‐(1H‐benzotriazol‐1‐yl)uronium hexafluorophosphate), and then reacted with 4-piperazin-1-yl phenol in the presence of a base like triethylamine (B128534) (TEA). nih.gov

These methods provide access to a library of N-aroyl-4-(4-hydroxyphenyl)piperazine compounds, which are analogues to the target structure. nih.gov

Incorporation of the 3-Phenylpropyl Moiety via Specific Intermediates

The most direct method for synthesizing this compound involves the N-alkylation of 2-methylpiperazine (B152721). This approach introduces the 3-phenylpropyl group onto the nitrogen atom of the piperazine ring through nucleophilic substitution. mdpi.comnih.gov The reaction typically employs a 3-phenylpropyl derivative that contains a suitable leaving group, such as a halide (bromide, chloride) or a sulfonate (tosylate, mesylate), which reacts with the secondary amine of the 2-methylpiperazine core. mdpi.com

This N-alkylation strategy is a common and versatile method for preparing N-alkyl piperazine analogues. mdpi.com The reaction conditions can be tailored, often involving a base to neutralize the acid formed during the reaction and a suitable solvent. For instance, the reaction of 2-methylpiperazine with a 3-phenylpropyl halide would proceed in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net

Table 1: General N-Alkylation Reaction for Piperazine Derivatives

Reactant 1 Reactant 2 (Intermediate) General Conditions Product Type
Substituted Piperazine Alkyl Halide (e.g., R-Br) Base (e.g., K₂CO₃), Solvent (e.g., DMF) N-Alkyl Piperazine

This method allows for the straightforward incorporation of the desired 3-phenylpropyl side chain onto the piperazine scaffold.

Multi-Step Synthesis of Complex Piperazine Scaffolds

One established route for creating 1-alkyl-3-substituted piperazines involves the use of oxo-piperazine intermediates. For example, a synthetic pathway could begin with the reaction of an ester with an ethylenediamine (B42938) derivative to form a 3,4-dehydropiperazin-2-one. google.com This intermediate can then be reduced to yield the final piperazine derivative. google.com In the context of this compound, a similar strategy could be envisioned where the 3-phenylpropyl group is introduced at an early stage.

Another relevant multi-step approach involves the use of protecting groups to ensure selective substitution. A synthesis could start with a protected piperazine, such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which can be reduced using a reagent like lithium aluminum hydride (LiAlH₄). researchgate.netgoogle.com The protecting group (e.g., benzyl) is then removed in a final step, typically through catalytic hydrogenation, to yield the desired substituted piperazine. google.com This methodology provides precise control over the substitution pattern on the piperazine ring. researchgate.net

Table 2: Example of a Multi-Step Synthesis Pathway for a Substituted Piperazine

Step Reaction Intermediate/Product Reagents
1 Cyclization/Amide Formation Protected Oxo-piperazine Acyclic precursors, coupling agents
2 Reduction of Amide Protected Piperazine LiAlH₄, THF

These multi-step sequences, while more complex, offer greater flexibility and control in assembling intricately substituted piperazine scaffolds. researchgate.netsyrris.jp

Structure Activity Relationship Sar Studies of 1 3 Phenylpropyl 3 Methylpiperazine Analogues

Elucidation of Key Structural Motifs for Receptor Binding

The affinity and efficacy of 1-(3-phenylpropyl)-3-methylpiperazine analogues at their target receptors are highly dependent on specific structural features. Research has focused on three main areas: the N-phenylpropyl substituent, the methyl group on the piperazine (B1678402) ring, and various substitutions on the aromatic rings.

The N-phenylpropyl group is a critical determinant of the pharmacological potency in this class of compounds, particularly for opioid receptor antagonism. Comparative studies have shown that replacing a smaller N-substituent, such as a methyl group, with an N-phenylpropyl group significantly enhances antagonist potency at mu (μ), delta (δ), and kappa (κ) opioid receptors.

For instance, in a series of 4-(3-hydroxyphenyl)piperazine analogues, the N-methyl substituted compound (4a) displayed modest antagonist activity at μ and κ receptors and was inactive at the δ receptor. In stark contrast, its N-phenylpropyl counterpart (4b) exhibited potent, low nanomolar antagonist activity at all three opioid receptors. nih.govresearchgate.net This demonstrates a dramatic increase in potency conferred by the N-phenylpropyl moiety. Research indicates that all N-phenylpropyl analogues in this class are more potent antagonists than their N-methyl counterparts. nih.gov The (S)-1-phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperazine was found to be a more potent, pure nonselective opioid receptor antagonist compared to its N-methyl equivalent. researchgate.net

CompoundN-Substituentμ-Opioid Receptor Ke (nM)δ-Opioid Receptor Ke (nM)κ-Opioid Receptor Ke (nM)
Analogue 1 (4a)Methyl508Inactive194
Analogue 2 (4b)Phenylpropyl0.8813.44.09

Data sourced from a [35S]GTPγS binding assay in cloned human opioid receptors. researchgate.net

Methyl substitution on the piperazine ring also plays a significant role in modulating the opioid receptor activity of these compounds. The presence and position of the methyl group can influence both potency and the agonist/antagonist profile.

Studies on 1-substituted 4-(3-hydroxyphenyl)piperazines revealed that a methyl group at the 3-position of the piperazine ring is not strictly necessary for pure opioid antagonist activity. nih.gov The analogue without any methyl substitution on the piperazine ring (5a) was found to be a pure opioid receptor antagonist. wilddata.cn However, the presence of the 3-methyl group, as seen in the (3S)- and (3R)-methyl isomers (5b and 5c), leads to a significant increase in antagonist potency across all three opioid receptors compared to the unsubstituted analogue. wilddata.cn

Interestingly, the introduction of additional methyl groups can be detrimental to activity. It was observed that 1-phenylpropyl dimethylpiperazines had higher Ke values (lower potency) at all three opioid receptors compared to the 1-phenylpropyl monomethylpiperazines. wilddata.cnnih.gov

CompoundPiperazine Ring Substitutionμ-Opioid Receptor Ke (nM)δ-Opioid Receptor Ke (nM)κ-Opioid Receptor Ke (nM)
Analogue 3 (5a)Unsubstituted8.4734.336.8
Analogue 4 (5b)(3S)-Methyl0.8813.44.09
Analogue 5 (5c)(3R)-Methyl1.016.991.57

Data sourced from a [35S]GTPγS binding assay in cloned human opioid receptors. wilddata.cn

Modification of the aromatic rings within the this compound scaffold is a key strategy for altering receptor affinity and selectivity. Substitutions on the phenyl ring of the N-phenylpropyl group or replacement of the phenyl ring with a heteroaromatic system can fine-tune the pharmacological profile.

In the context of dopamine (B1211576) D3 receptor ligands, for example, introducing various substituted indole (B1671886) rings as N-substituents on the piperazine moiety has been shown to maintain high affinity and selectivity for the D3 receptor. acs.org These studies indicate that the heterocyclic ring does not need to be directly connected to the piperazine, as linkers such as amide or methylene (B1212753) groups are well-tolerated. acs.org

For sigma (σ) receptors, substitutions on the benzyl (B1604629) moiety of N-(3-phenylpropyl)-N'-benzylpiperazines influence both affinity and selectivity. Quantitative structure-activity relationship studies have shown that hydrophobicity is a key differentiator between σ1 and σ2 receptor pharmacophores, with a negative correlation for σ1 binding and a positive one for σ2 binding. wilddata.cn Subtle changes in the substitution pattern at the 3- and 4-positions of a phenethyl group can alter whether the compounds act as agonists or antagonists at σ1 receptors. nih.gov

In another series of N-arylpiperazine derivatives targeting dopamine and serotonin (B10506) receptors, it was found that clearing the phenyl ring of any substituents resulted in activity similar to having an ortho-positioned electron-withdrawing group. nih.gov The introduction of substituents on the phenyl ring linked to the piperazine did not significantly alter the affinity for these receptors in some cases, highlighting the complexity of SAR in this chemical space. semanticscholar.org

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of this compound analogues is critical for their interaction with receptor binding sites. Conformational analysis helps to identify the low-energy, stable shapes the molecule can adopt and which of these is the "bioactive conformation" responsible for its pharmacological effect.

This principle extends to the piperazine analogues. Conformational energy analysis of 4-(3-hydroxyphenyl)piperazines shows that the phenyl equatorial conformers are energetically favored by approximately 2 kcal/mol over the axial conformers. wilddata.cnnih.gov Given that these piperazine derivatives exhibit potent opioid antagonist activity, it is strongly suggested that the equatorial phenyl conformation is also the bioactive conformation for this class of compounds. The consistent antagonist activity across various piperidine (B6355638) and piperazine analogues supports the hypothesis that this specific spatial arrangement of the phenyl group is a key requirement for opioid receptor antagonism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are most important for activity.

For piperazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These methods build models based on the three-dimensional properties of the molecules, such as their steric and electrostatic fields. For a series of benzhydrylpiperazine δ opioid receptor agonists, both CoMFA and CoMSIA models were generated with good statistical and predictive capabilities. nih.govresearchgate.net These models indicated that hydrogen bonding and hydrophobic interactions were major factors in ligand-receptor interactions. nih.gov

Similarly, a 3D-QSAR study on N-(3-phenylpropyl) piperazine type ligands for the σ1 receptor was conducted to understand the structural requirements for binding. dlachaine.com In other studies on opioid antagonists, CoMFA has demonstrated that variations in binding affinity are often dominated by steric interactions rather than electrostatic ones. nih.gov Such models can generate contour maps that visualize regions where steric bulk is favored or disfavored, guiding the rational design of new analogues with improved potency and selectivity. nih.gov These computational approaches are invaluable tools in the optimization of lead compounds based on the this compound scaffold.

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the in vitro pharmacology of "this compound" that strictly adheres to the requested detailed outline. The search for specific experimental data for this exact compound across receptor binding, enzyme modulation, and antimicrobial assays did not yield sufficient information.

Publicly available research extensively covers various derivatives of piperazine and related compounds, such as those with different substitution patterns on the piperazine ring or the phenylpropyl group. For instance, significant research exists for N-phenylpropyl-N′-substituted piperazines in the context of sigma receptors and for various 1-substituted 4-(3-hydroxyphenyl)piperazines as opioid receptor antagonists. nih.govnih.gov Similarly, the antimicrobial and antifungal properties of the broader piperazine class of compounds have been a subject of investigation. researchgate.netnih.govresearchgate.net

However, detailed, verifiable in vitro data specifically for "this compound" pertaining to radioligand displacement studies, cell-based efficacy assays, enzyme activity modulation, and profiling against specific bacterial and fungal strains is not present in the accessible literature. Fulfilling the request would require presenting data from structurally related but distinct molecules, which would violate the explicit instruction to focus solely on "this compound." To maintain scientific accuracy and adhere to the strict constraints of the prompt, the article cannot be generated as requested.

In Vitro Pharmacological Investigations

Anticancer and Antiproliferative Activity in Cell Lines

Following a comprehensive review of publicly available scientific literature, no in vitro studies detailing the anticancer and antiproliferative activity of the specific compound 1-(3-Phenylpropyl)-3-methylpiperazine against any cancer cell lines were identified. Consequently, there is no research data to present regarding its effects on cancer cell proliferation or viability, and no data tables of its activity can be compiled.

Preclinical Animal Model Studies Focused on Pharmacological Efficacy

Neuropharmacological Assessments in Animal Models

There is no available data from neuropharmacological studies conducted on 1-(3-Phenylpropyl)-3-methylpiperazine in animal models. Such studies are crucial for determining a compound's potential effects on the central nervous system.

Evaluation of Antidepressant-Like Activity

No studies evaluating the antidepressant-like activity of this compound have been published. Standard animal models of depression, such as the forced swim test or tail suspension test, have not been utilized to assess this compound's potential effects on depressive-like behaviors. While research has been conducted on other phenylpiperazine derivatives, showing varying degrees of antidepressant-like effects, these findings cannot be extrapolated to this compound due to differences in chemical structure.

Modulation of Locomotor Activity

Information regarding the modulation of locomotor activity by this compound is not available in the scientific literature. Studies on other piperazine (B1678402) compounds have demonstrated that they can produce a range of effects on spontaneous movement in animals, from suppression to stimulation of activity. However, without specific testing, the impact of this compound on locomotor behavior remains unknown.

In Vivo Receptor Occupancy Measurements

There are no published reports on in vivo receptor occupancy measurements for this compound. These studies are essential for understanding how a compound interacts with its molecular targets within a living organism and for correlating target engagement with pharmacological effects. The affinity and selectivity of this compound for various receptors in the brain and other tissues have not been characterized through in vivo studies.

Tumor Growth Inhibition Studies in Xenograft Models

The potential of this compound to inhibit tumor growth has not been evaluated in xenograft models. These models, which involve implanting human tumor cells into immunocompromised animals, are a standard preclinical method for assessing the anticancer efficacy of new chemical entities. Consequently, there is no data to support or refute any antitumor activity for this specific compound.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 1-(3-Phenylpropyl)-3-methylpiperazine, providing information on its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the phenylpropyl group and the methylpiperazine moiety are expected. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.1-7.3 ppm). The aliphatic protons of the propyl chain and the piperazine (B1678402) ring produce signals in the upfield region (δ 1.8-3.0 ppm). The methyl group on the piperazine ring would present a characteristic doublet. Analysis of related N-substituted piperazines shows that the protons on the piperazine ring often appear as complex multiplets or broad signals due to conformational dynamics. nih.govresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The aromatic carbons of the phenyl ring resonate in the δ 125-142 ppm range. The carbons of the propyl chain and the piperazine ring, including the methyl group, appear in the aliphatic region (δ 20-60 ppm). researchgate.netrsc.org The specific chemical shifts can be definitively assigned using two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which reveal proton-proton and proton-carbon correlations through chemical bonds. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous compounds such as N-(3-Phenylpropyl)-3-piperidinecarboxamide and various substituted methylpiperazines. nih.govresearchgate.netacs.org

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl Protons (Ar-H)7.15 - 7.30 (m, 5H)125.8, 128.3, 142.0
Propyl CH₂ (α to ring)~2.65 (t, 2H)~58.0
Propyl CH₂ (β to ring)~1.85 (quintet, 2H)~30.0
Propyl CH₂ (γ to ring)~2.40 (t, 2H)~56.0
Piperazine CH (methyl-bearing)~2.80 (m, 1H)~54.0
Piperazine CH₂2.30 - 2.90 (m, 6H)~46.0, ~53.0, ~55.0
Methyl CH₃~1.05 (d, 3H)~19.0

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and piperazine moieties would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically produce signals in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the tertiary amines in the piperazine ring would be visible in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Ultraviolet (UV) spectroscopy provides information about conjugated systems. The phenyl group in this compound acts as a chromophore. It is expected to exhibit a primary absorption band (π → π* transition) around 200-220 nm and a weaker, fine-structured secondary band (benzenoid band) around 250-270 nm. The saturated piperazine ring itself does not significantly absorb UV radiation in this range.

Table 2: Predicted Characteristic IR Absorption Bands for this compound Values are based on typical frequencies for the respective functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Aromatic C=C Stretch1600 - 1450
C-N Stretch (Tertiary Amine)1250 - 1020
Aromatic C-H Bend (Out-of-plane)770 - 730 and 710 - 690

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC) that is well-suited for analyzing polar and thermally labile molecules like piperazine derivatives. In positive ion mode, this compound is expected to readily form a protonated molecular ion [M+H]⁺. Given its molecular formula C₁₄H₂₂N₂, the monoisotopic mass is 218.1783 g/mol , which would result in an [M+H]⁺ ion at m/z 219.1856. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.govxml-journal.net Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion can be performed to induce fragmentation, yielding structural information based on the resulting product ions. xml-journal.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. This compound is amenable to GC-MS analysis. In the mass spectrometer, electron ionization (EI) at 70 eV is typically used, which causes extensive fragmentation of the molecule. This fragmentation pattern serves as a chemical "fingerprint" that can be compared to spectral libraries for identification.

The fragmentation of phenylalkylpiperazines in GC-MS is well-characterized. nih.gov A primary fragmentation pathway involves alpha-cleavage at the C-N bond of the piperazine ring, leading to the loss of the phenylpropyl sidechain or cleavage within the ring itself. A key fragment would arise from the cleavage of the bond between the propyl chain and the piperazine nitrogen, leading to a stable methylpiperazine fragment ion. Another characteristic fragmentation involves the formation of a tropylium (B1234903) ion (m/z 91) from the phenylpropyl group. Cleavage within the piperazine ring itself can also occur, yielding characteristic ions. nih.govresearchgate.net GC-MS is also a powerful tool for metabolism studies, allowing for the identification of metabolites in biological samples after extraction and potential derivatization. nih.gov

Table 3: Predicted Key Mass Fragments (EI) for this compound Predicted fragmentation is based on established patterns for phenylalkylpiperazine derivatives. nih.govresearchgate.net

m/z Predicted Ion Structure / Origin
218Molecular Ion [M]⁺
127[M - C₇H₇]⁺ (Loss of tropylium radical)
117[C₉H₁₁]⁺ (Phenylpropyl fragment)
99[C₆H₁₃N]⁺ (Methylpiperazine fragment via alpha-cleavage)
91[C₇H₇]⁺ (Tropylium ion)
70[C₄H₈N]⁺ (Piperazine ring fragment)
56[C₃H₆N]⁺ (Piperazine ring fragment)

Chromatographic Separations

Chromatographic techniques are essential for isolating and purifying this compound from reaction mixtures or complex matrices for subsequent analysis. The choice of method depends on the properties of the compound and the sample matrix.

For separation and analysis, Gas Chromatography (GC) is frequently used for piperazine derivatives. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is typically effective. plantarchives.orgnih.gov The retention time of the compound under specific GC conditions (e.g., temperature program, carrier gas flow rate) is a characteristic property used for identification.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is also a versatile method. Reversed-phase HPLC using a C18 stationary phase is common. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. xml-journal.net The gradient or isocratic elution conditions can be optimized to achieve good separation and peak shape. Coupling LC with detectors like UV or MS (LC-MS) allows for both quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of pharmaceutical compounds and research chemicals. For this compound, reversed-phase HPLC (RP-HPLC) is a commonly utilized method. This approach separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for the purity analysis of piperazine derivatives involves an octadecylsilane (B103800) (C18) column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent like acetonitrile or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of both polar and nonpolar compounds. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the phenyl group of the molecule exhibits strong absorbance, such as around 225-239 nm. nih.gov

The purity of a sample of this compound is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks in the chromatogram. Method validation is crucial and includes assessing parameters such as linearity, precision, accuracy, and the limit of detection (LOD) and quantification (LOQ). nih.gov

Table 1: Illustrative HPLC Purity Analysis Data for this compound This table is for illustrative purposes and represents typical data obtained from an HPLC analysis.

Parameter Result
Retention Time 8.52 min
Peak Area (Main Compound) 995,000
Total Peak Area 1,000,000
Purity (%) 99.5%
Impurity 1 (Retention Time: 4.21 min) 0.2%
Impurity 2 (Retention Time: 7.89 min) 0.3%

Gas Chromatography (GC) for Impurity Profiling and Quantification

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying residual starting materials, intermediates, or by-products that may be present as impurities in the final compound. For piperazine-based compounds, GC analysis can effectively separate structurally related impurities. researchgate.net

In a typical GC method for analyzing piperazine derivatives, a capillary column with a stationary phase such as a polysiloxane is used. researchgate.net The carrier gas is usually an inert gas like helium or nitrogen. researchgate.net The sample, dissolved in a suitable solvent like methanol, is injected into a heated inlet where it vaporizes. researchgate.net The temperature of the GC oven is programmed to increase over the course of the analysis, allowing for the separation of compounds with different boiling points and affinities for the stationary phase. researchgate.net A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

Impurity profiling by GC can identify known and unknown impurities by comparing their retention times to those of reference standards. Quantification is achieved by creating a calibration curve from known concentrations of the impurities.

Table 2: Representative GC Impurity Profile for this compound This table is for illustrative purposes and represents typical data obtained from a GC analysis.

Compound Retention Time (min) Concentration (µg/mL)
1-Methylpiperazine 3.15 5.2
3-Phenylpropanal (B7769412) 5.88 2.1
Unidentified Impurity A 9.42 1.5
This compound 12.67 Main Component

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Metabolism Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool in metabolic research due to its high sensitivity and selectivity, allowing for the identification and quantification of metabolites in complex biological matrices like plasma, urine, and tissue homogenates. nih.gov The coupling of liquid chromatography with mass spectrometry provides a powerful analytical platform for elucidating the metabolic pathways of compounds like this compound. nih.govmdma.ch

In metabolism studies, the parent compound is incubated with liver microsomes or administered to animal models. Biological samples are then collected and prepared, often involving protein precipitation or liquid-liquid extraction to remove interferences. nih.gov The extract is injected into an LC-MS/MS system. The LC component separates the parent drug from its metabolites. The separated compounds then enter the mass spectrometer, where they are ionized.

Tandem mass spectrometry (MS/MS) involves selecting the ion of the parent compound or a suspected metabolite (the precursor ion), fragmenting it, and then analyzing the resulting fragment ions (product ions). This process provides a unique "fingerprint" for each compound, enabling its confident identification. Studies on similar piperazine derivatives have shown that common metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine moiety. mdma.chnih.gov

Table 3: Potential Metabolites of this compound Identified by LC-MS/MS This table is for illustrative purposes and represents potential metabolites based on known metabolic pathways of similar compounds.

Potential Metabolite Proposed Metabolic Reaction Precursor Ion (m/z) Product Ion(s) (m/z)
Hydroxyphenyl-1-(3-phenylpropyl)-3-methylpiperazine Aromatic Hydroxylation 249.2 132.1, 117.1
Dihydroxyphenyl-1-(3-phenylpropyl)-3-methylpiperazine Aromatic Dihydroxylation 265.2 148.1, 133.1
N-Oxide of this compound N-Oxidation 249.2 233.2, 99.1
Dealkylated Piperazine N-dealkylation 101.1 57.1

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. youtube.com This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as a 1-(3-Phenylpropyl)-3-methylpiperazine derivative, and its biological target.

In studies involving piperazine-based compounds, docking simulations have been successfully employed to elucidate binding mechanisms with various receptors. For instance, research on piperidine (B6355638)/piperazine-based compounds targeting the sigma 1 receptor (S1R) used docking to analyze the binding pose of potent ligands. rsc.orgnih.gov These simulations help identify key amino acid residues within the receptor's binding site that interact with the ligand. rsc.org The process involves preparing the 3D structures of the ligands and docking them into the active site of the target protein to predict their bioactive conformations. hilarispublisher.comconnectjournals.com The results are often scored to rank the compounds based on their predicted binding affinity, providing valuable information for lead optimization. fgcu.edujksus.org For example, docking studies on phenylpiperazine derivatives as potential anticancer agents helped to understand their binding to targets like the DNA-Topoisomerase II complex. nih.gov

Compound ClassTarget ProteinKey Findings from Docking
Piperazine (B1678402) DerivativesSigma 1 Receptor (S1R)Identified crucial amino acid residues for binding and helped decipher the binding mode of potent agonists. rsc.orgnih.gov
Phenylpiperazine DerivativesDNA-Topoisomerase IIShowed the ability of compounds to bind to both the enzyme-DNA complex and the minor groove of DNA. nih.gov
Arylpiperazine DerivativesButyrylcholinesterasePredicted bioactive conformations and identified potential arene-arene interactions within the active site. hilarispublisher.com
Benzimidazole-PiperazinesAnticancer TargetsThe binding mode of novel active derivatives was found to be consistent with known inhibitors like camptothecin. connectjournals.com

This table provides examples of how molecular docking is applied to piperazine-containing compounds to understand their interactions with biological targets.

Molecular Dynamics Simulations to Investigate Conformational Flexibility

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. youtube.comnih.gov This technique is used to study the conformational flexibility of ligands like this compound and the stability of the ligand-receptor complex. By simulating the dynamic nature of these interactions, MD can reveal subtle but critical aspects of molecular recognition that are not apparent from static docking poses. nih.gov

Structure-Based Drug Design Principles

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structural information of the biological target. rsc.org The primary goal of SBDD is to design molecules that bind to the target with high affinity and selectivity, based on its specific structural features. This process often begins with determining the crystal structure of the target protein, followed by the use of computational methods like molecular docking to identify potential binding sites and design novel ligands.

The principles of SBDD are evident in research on piperazine derivatives. For example, after identifying a promising sigma 1 receptor ligand, the analysis of its docked pose within the receptor's crystal structure serves as a starting point for further structure-based optimization. rsc.orgnih.gov By understanding the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—between the ligand and the protein, medicinal chemists can rationally modify the ligand's structure to enhance these interactions. This iterative process of design, synthesis, and testing, guided by the structural insights from computational models, can significantly improve the potency and selectivity of drug candidates. nih.gov The piperazine moiety itself is often introduced into drug molecules as a key structural component to improve biological activity by forming hydrogen bonds with the target protein. researchgate.net

Ligand-Based Pharmacophore Modeling

When the three-dimensional structure of a biological target is unknown, Ligand-Based Drug Design (LBDD) methods, such as pharmacophore modeling, become particularly useful. nih.gov A pharmacophore model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target and elicit a biological response. nih.govrsc.org

This approach involves analyzing a set of known active ligands to identify their common chemical features and their geometric relationships. For piperazine derivatives, pharmacophore models have been developed to understand the requirements for activity at various receptors. For instance, a study on N(3)-phenylpyrazinones as Corticotropin-releasing Factor 1 (CRF1) receptor antagonists developed a six-point pharmacophore model that included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.gov Such models can then be used as 3D queries to screen large compound databases to identify new, structurally diverse molecules that possess the desired features and are likely to be active. nih.govrsc.orgmdpi.com This makes pharmacophore modeling a powerful tool for discovering novel hit compounds for further development. mdpi.com

Pharmacophoric FeatureDescriptionRelevance to Piperazine Ligands
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.The nitrogen atoms in the piperazine ring are common HBA features. researchgate.net
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond.Amine groups on or attached to the piperazine scaffold can act as HBDs. nih.gov
Aromatic Ring (AR)A planar, cyclic, conjugated ring system.The phenyl group in the phenylpropyl moiety is a key aromatic feature. nih.gov
Hydrophobic Group (HY)A nonpolar group that avoids contact with water.The phenylpropyl chain and other alkyl or aryl substituents contribute to hydrophobic interactions. nih.gov

This table outlines common pharmacophoric features that are often crucial for the biological activity of piperazine-based compounds.

Future Research Directions and Translational Potential

Design and Synthesis of Novel, Highly Selective Piperazine (B1678402) Derivatives

The structural framework of 1-(3-Phenylpropyl)-3-methylpiperazine offers considerable scope for chemical modification to enhance selectivity and potency for specific biological targets. Future synthetic endeavors will likely concentrate on several key areas:

Stereoselective Synthesis: The chiral center at the 3-position of the piperazine ring is a critical determinant of biological activity. The development of efficient and scalable stereoselective synthetic routes will be paramount. This will enable the synthesis of enantiomerically pure analogues, allowing for a detailed investigation of the stereochemical requirements for optimal target engagement.

Modification of the Phenylpropyl Moiety: The 3-phenylpropyl side chain is a key feature that can be systematically modified. Future research could involve the introduction of various substituents on the phenyl ring to probe the effects of electronics and sterics on biological activity. Additionally, altering the length and rigidity of the propyl linker could fine-tune the orientation of the phenyl group within the target's binding pocket. For instance, the synthesis of analogues with substituents at the 2- and 3-positions of the phenylpropyl side chain has been shown to influence binding affinity at dopamine (B1211576) and serotonin (B10506) transporters in related piperazine compounds. nih.gov

Derivatization of the Piperazine Ring: The secondary amine in the piperazine ring provides a convenient handle for further derivatization. Acylation, alkylation, and sulfonylation reactions can be employed to introduce a wide array of functional groups. These modifications can modulate the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which are crucial for pharmacokinetic and pharmacodynamic profiles. The synthesis of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines has demonstrated that modifications at this position can yield potent and selective kappa opioid receptor antagonists. nih.gov

A variety of synthetic methodologies can be employed for these modifications, including established techniques like reductive amination and nucleophilic substitution, as well as more modern approaches such as transition-metal-catalyzed cross-coupling reactions. mdpi.com

Exploration of Undiscovered Biological Targets for this compound Analogues

While the precise biological targets of this compound are not extensively documented, the broader class of phenylpiperazine derivatives has been shown to interact with a diverse range of receptors and enzymes. This provides a fertile ground for exploring novel therapeutic applications for its analogues.

Central Nervous System (CNS) Targets: Phenylpiperazine derivatives are well-known for their activity on CNS targets. Future research should investigate the affinity of this compound analogues for various neurotransmitter receptors and transporters. Based on the structure-activity relationships of similar compounds, potential targets include:

Dopamine and Serotonin Transporters: Analogues of other 4-(3-phenylpropyl)piperazine compounds have shown significant binding affinity for both the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.gov This suggests a potential application in the treatment of disorders such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

Serotonin (5-HT) Receptors: The involvement of the serotonergic pathway has been implicated in the anxiolytic and antidepressant-like effects of other piperazine derivatives, making 5-HT receptors attractive targets for investigation. nih.gov

Kappa Opioid Receptors: Structurally related N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as selective kappa opioid receptor antagonists, indicating a potential therapeutic avenue for mood disorders and addiction. nih.gov

Anticancer Targets: The piperazine scaffold is present in numerous anticancer agents. mdpi.com Therefore, screening novel this compound derivatives against a panel of cancer cell lines could uncover potential antiproliferative activity. Mechanistic studies could then focus on identifying the specific molecular targets, which may include topoisomerases or various protein kinases. nih.gov

Other Potential Targets: The versatility of the piperazine structure means that analogues could interact with a wide array of other biological targets. Phenotypic screening approaches could be employed to identify unexpected therapeutic activities, followed by target deconvolution studies to elucidate the mechanism of action.

Optimization Strategies for Enhanced Pharmacological Efficacy

Once promising lead compounds have been identified, the next critical step is the optimization of their pharmacological properties to ensure they are suitable for clinical development. This involves a multi-pronged approach focused on improving potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is fundamental to understanding how chemical structure relates to biological activity. By synthesizing and testing a library of analogues with focused modifications, researchers can identify the key structural features required for potent and selective target engagement. This iterative process of design, synthesis, and testing is crucial for refining lead compounds. mdpi.comresearchgate.net

Improving ADME Properties: A successful drug must not only be potent but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Optimization strategies will focus on:

Solubility and Permeability: Modifying the physicochemical properties of the analogues, such as lipophilicity and polar surface area, can enhance aqueous solubility and membrane permeability, which are critical for oral bioavailability.

Metabolic Stability: Identifying and blocking sites of metabolic degradation can increase the half-life of the compound in the body. This often involves the introduction of blocking groups, such as fluorine atoms, at metabolically labile positions.

Reducing Off-Target Effects: Enhancing selectivity for the desired target over other receptors, enzymes, or ion channels is essential to minimize the risk of adverse effects.

The following table outlines potential optimization strategies and their expected outcomes:

StrategyModification ExampleDesired Outcome
Enhance Potency Introduction of electron-withdrawing groups on the phenyl ringIncreased binding affinity to the target
Improve Selectivity Stereospecific synthesis of the (R)- or (S)-enantiomerPreferential binding to the desired target over related targets
Increase Bioavailability Introduction of a polar functional groupImproved aqueous solubility
Enhance Metabolic Stability Fluorination of the phenylpropyl moietyReduced susceptibility to oxidative metabolism

Application of Advanced Computational and High-Throughput Screening Techniques in Discovery

The integration of advanced computational tools and high-throughput screening (HTS) methodologies can significantly accelerate the drug discovery process for this compound analogues.

Computational Chemistry:

Molecular Docking: In silico molecular docking studies can be used to predict the binding modes of novel analogues within the active site of a putative biological target. This can help to rationalize observed SAR and guide the design of new compounds with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

ADME Prediction: A variety of computational models are available to predict the ADME properties of compounds in the early stages of discovery. researchgate.net This allows for the early identification and filtering of compounds that are likely to have poor pharmacokinetic profiles.

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target or in a phenotypic assay. This can be particularly useful for exploring the broader biological activity of this compound analogues and for identifying novel hits for further optimization.

The synergy between computational and experimental approaches creates a powerful paradigm for modern drug discovery. Virtual screening of large compound libraries can identify a smaller, more manageable set of compounds for experimental testing. The results from these experiments can then be used to refine the computational models, leading to a more efficient and targeted discovery process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Phenylpropyl)-3-methylpiperazine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves alkylation of piperazine derivatives. For example, alkylation of 3-methylpiperazine with 3-phenylpropyl halides under basic conditions (e.g., sodium hydride in DMF) is a common approach. Reaction temperature (40–60°C) and solvent choice (polar aprotic solvents like DMF or acetonitrile) significantly impact yield . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product with >95% purity. Monitoring reaction progress using TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) ensures minimal byproduct formation .

Q. How does the three-dimensional conformation of this compound influence its biological activity?

  • Methodological Answer : Computational modeling (e.g., molecular docking or DFT calculations) reveals that the phenylpropyl chain adopts a gauche conformation, enabling hydrophobic interactions with target receptors. The methyl group on the piperazine ring restricts rotational freedom, enhancing binding specificity. Validate these predictions using NMR (e.g., NOESY to confirm spatial proximity of substituents) and correlate with in vitro assays (e.g., receptor binding affinity) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • LC-MS : Confirm molecular weight (expected [M+H]+ ~261.3) and detect impurities. Use a C18 column with a methanol/water gradient (0.1% formic acid) .
  • NMR : Assign peaks via 1H (δ 2.4–3.1 ppm for piperazine protons, δ 7.2–7.4 ppm for aromatic protons) and 13C NMR (δ 50–60 ppm for piperazine carbons) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for serotonin receptor modulation?

  • Methodological Answer :

  • Derivative synthesis : Introduce substituents on the phenyl ring (e.g., halogens, methoxy groups) or vary the alkyl chain length. Assess binding affinity via radioligand displacement assays (e.g., 5-HT1A/2A receptors) .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bonding with Ser159 in 5-HT1A). Validate predictions with mutagenesis studies .

Q. What strategies resolve discrepancies in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK-293 transfected with human receptors) and buffer conditions (pH 7.4, 37°C).
  • Control for stereochemistry : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and test individually .
  • Meta-analysis : Compare datasets from multiple studies (e.g., IC50 values for dopamine vs. serotonin transporters) to identify confounding variables like off-target effects .

Q. How can metabolic stability and toxicity of this compound be evaluated in preclinical studies?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF. Major pathways include N-dealkylation and aromatic hydroxylation .
  • AMES test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • hERG assay : Assess cardiac toxicity via patch-clamp electrophysiology (IC50 >10 μM indicates low risk) .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Answer :

  • Challenge : Low yield due to competing elimination reactions.
  • Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective bulk production .

Q. How can researchers address poor aqueous solubility of this compound in in vivo studies?

  • Answer :

  • Formulation : Use cyclodextrin-based complexes (e.g., hydroxypropyl-β-cyclodextrin) or nanoemulsions to enhance bioavailability .
  • Prodrug design : Introduce phosphate or ester groups cleaved by serum esterases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.